molecular formula C6H5BrIN B1519877 2-Bromo-5-iodo-4-methylpyridine CAS No. 942206-07-7

2-Bromo-5-iodo-4-methylpyridine

Cat. No. B1519877
CAS RN: 942206-07-7
M. Wt: 297.92 g/mol
InChI Key: DASWHKVFPFHYSZ-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methylpyridine is a compound with the molecular weight of 297.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

The synthesis of 2-Bromo-5-iodo-4-methylpyridine can be achieved through various methods. One such method involves the use of a commercial sample of 2-bromo-5-methylpyridine for crystallization . A suitable sample for single-crystal X-ray analysis can be grown from the slow evaporation of an ethanol/water solution .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodo-4-methylpyridine is represented by the linear formula C6H5BrIN . The InChI code for this compound is 1S/C6H5BrIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 .


Chemical Reactions Analysis

2-Bromo-5-iodo-4-methylpyridine can participate in various chemical reactions. For instance, it can be used to develop fluorescent compounds . It is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .


Physical And Chemical Properties Analysis

2-Bromo-5-iodo-4-methylpyridine is a solid substance with a molecular weight of 297.92 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

The compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in organic synthesis.

Quantum Mechanical Investigations

Density functional theory (DFT) studies have been carried out for pyridine derivatives synthesized from 2-Bromo-5-iodo-4-methylpyridine . These studies can provide insights into the electronic structure of the molecules, which can be useful in understanding their reactivity and other properties.

Biological Activities

The synthesized pyridine derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities . This suggests that 2-Bromo-5-iodo-4-methylpyridine and its derivatives could have potential applications in the development of new therapeutic agents.

Liquid Crystal Dopants

The DFT studies also suggest that the pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . Dopants can be used to modify the properties of liquid crystals, which have applications in various areas, including display technology.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

properties

IUPAC Name

2-bromo-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWHKVFPFHYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654771
Record name 2-Bromo-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-4-methylpyridine

CAS RN

942206-07-7
Record name 2-Bromo-5-iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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